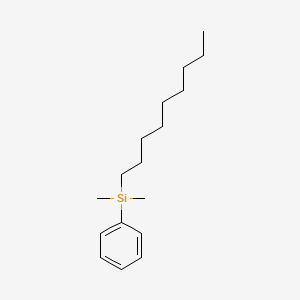
Dimethyl(nonyl)phenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(nonyl)phenylsilane is an organosilicon compound characterized by the presence of a phenyl group, a nonyl group, and two methyl groups attached to a silicon atom. This compound is part of the broader class of organosilanes, which are known for their diverse applications in organic synthesis, materials science, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(nonyl)phenylsilane typically involves the hydrosilylation of alkenes. This process includes the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction is often catalyzed by transition metals such as platinum, rhodium, or palladium. For instance, the hydrosilylation of nonene with dimethylphenylsilane in the presence of a platinum catalyst can yield this compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of robust catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps like distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Dimethyl(nonyl)phenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and silanes.
Substitution: Halogenated silanes and other substituted organosilanes.
科学的研究の応用
Dimethyl(nonyl)phenylsilane finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Investigated for its potential in modifying biomolecules and creating biocompatible materials.
Medicine: Explored for drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
作用機序
The mechanism of action of dimethyl(nonyl)phenylsilane in chemical reactions often involves the activation of the silicon-hydrogen bond. This activation can be facilitated by transition metal catalysts, leading to the formation of reactive intermediates. These intermediates can then participate in various transformations, such as hydrosilylation, reduction, or oxidation. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
類似化合物との比較
Similar Compounds
Phenylsilane: Similar structure but lacks the nonyl and additional methyl groups.
Dimethylphenylsilane: Similar but without the nonyl group.
Nonylphenylsilane: Similar but without the additional methyl groups.
Uniqueness
Dimethyl(nonyl)phenylsilane is unique due to the presence of both nonyl and methyl groups attached to the silicon atom. This structural feature imparts distinct chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and applications compared to other organosilanes .
特性
CAS番号 |
120059-88-3 |
|---|---|
分子式 |
C17H30Si |
分子量 |
262.5 g/mol |
IUPAC名 |
dimethyl-nonyl-phenylsilane |
InChI |
InChI=1S/C17H30Si/c1-4-5-6-7-8-9-13-16-18(2,3)17-14-11-10-12-15-17/h10-12,14-15H,4-9,13,16H2,1-3H3 |
InChIキー |
JMZJEKXHKUDHFQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC[Si](C)(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


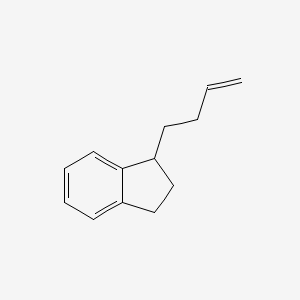
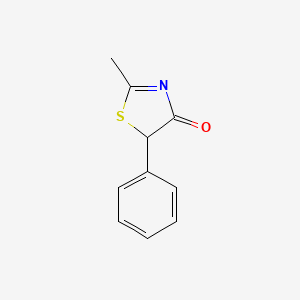
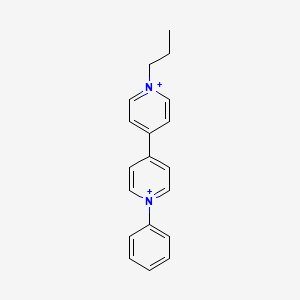
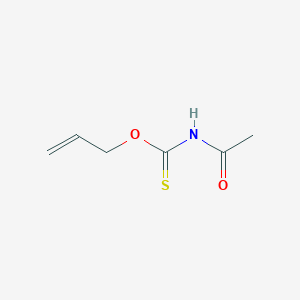
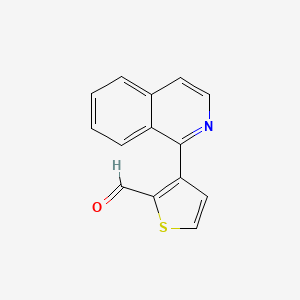


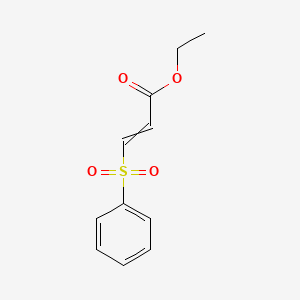
![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)
![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)
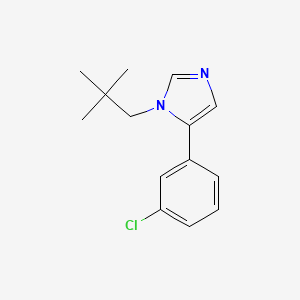
![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)

